molecular formula C17H26N2O3S B2631386 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941912-66-9

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No.: B2631386
CAS No.: 941912-66-9
M. Wt: 338.47
InChI Key: GHNMNJLDOSQOOF-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions using isopentyl halides or alcohols in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with propane-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Pharmacology: Research on this compound includes its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its behavior in biological systems.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the isopentyl and sulfonamide groups.

    Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.

    Tetrahydroquinoline: Reduced derivatives of quinoline with different pharmacological properties.

Uniqueness

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is unique due to the presence of both the isopentyl and sulfonamide groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with specific biological targets and improve its pharmacokinetic profile compared to other quinoline derivatives.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12(2)9-10-19-16-7-6-15(18-23(21,22)13(3)4)11-14(16)5-8-17(19)20/h6-7,11-13,18H,5,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNMNJLDOSQOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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